molecular formula C39H54O6 B12431615 (Z)-23-Coumaroylhederagenin

(Z)-23-Coumaroylhederagenin

Cat. No.: B12431615
M. Wt: 618.8 g/mol
InChI Key: APFPLZLTXJYXMM-UHFFFAOYSA-N
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Description

(Z)-23-Coumaroylhederagenin is a naturally occurring compound found in various plant species. It belongs to the class of saponins, which are glycosides with a distinctive foaming characteristic. This compound is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-23-Coumaroylhederagenin typically involves the esterification of hederagenin with coumaric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid. The process involves heating the reactants to facilitate the esterification reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve extraction from plant sources rich in saponins, followed by chemical modification to obtain the specific compound. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to purify the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(Z)-23-Coumaroylhederagenin undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

(Z)-23-Coumaroylhederagenin has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study saponin chemistry and its interactions with other molecules.

    Biology: The compound is investigated for its role in plant defense mechanisms and its effects on various biological pathways.

    Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

    Industry: It is explored for its use in cosmetics and pharmaceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of (Z)-23-Coumaroylhederagenin involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. The compound also exhibits anticancer effects by inducing apoptosis and inhibiting cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Hederagenin: The parent compound of (Z)-23-Coumaroylhederagenin, known for its anti-inflammatory and anticancer properties.

    Coumaric Acid: A phenolic acid with antioxidant and anti-inflammatory activities.

    Other Saponins: Compounds like glycyrrhizin and ginsenosides, which share similar bioactive properties.

Uniqueness

This compound is unique due to its specific ester linkage between hederagenin and coumaric acid, which imparts distinct chemical and biological properties. Its combination of saponin and phenolic structures contributes to its diverse range of activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

10-hydroxy-9-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O6/c1-34(2)19-21-39(33(43)44)22-20-37(5)27(28(39)23-34)12-13-30-35(3)17-16-31(41)36(4,29(35)15-18-38(30,37)6)24-45-32(42)14-9-25-7-10-26(40)11-8-25/h7-12,14,28-31,40-41H,13,15-24H2,1-6H3,(H,43,44)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFPLZLTXJYXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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